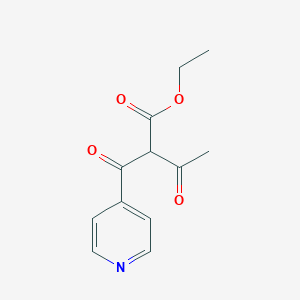

Ethyl 2-isonicotinoyl-3-oxobutanoate

Description

Contextualization within Beta-Ketoester and Pyridine (B92270) Derivative Chemistry

Ethyl 2-isonicotinoyl-3-oxobutanoate is functionally classified as both a β-ketoester and a pyridine derivative. β-ketoesters are a class of organic compounds characterized by a ketone functional group located beta (β) to an ester group. acs.org These compounds are highly valued in synthetic organic chemistry for their versatile reactivity. researchgate.net Key features include the presence of two reactive carbonyl groups and an acidic α-methylene group, which can be easily deprotonated to form a stabilized enolate anion. tcd.ie This reactivity makes them excellent precursors for a variety of chemical transformations, including alkylations, acylations, and condensation reactions, to build complex molecular frameworks. researchgate.nettcd.ie

Pyridine is a basic heterocyclic organic compound featuring a six-membered aromatic ring containing one nitrogen atom. fiveable.me Pyridine and its derivatives are fundamental components in many biologically active compounds and are prevalent in pharmaceuticals and materials science. fiveable.me The nitrogen atom in the pyridine ring influences the molecule's electronic properties, basicity, and ability to coordinate with metal ions, making it a crucial pharmacophore in drug design. The Hantzsch pyridine synthesis, a classic organic reaction, highlights the importance of β-ketoesters as starting materials for constructing substituted pyridine rings. fiveable.me this compound thus represents a confluence of these two important chemical classes, possessing the synthetic flexibility of a β-ketoester and the structural and electronic properties conferred by the isonicotinoyl (pyridine-4-carbonyl) group.

Historical Trajectories and Milestones in Isonicotinoyl-Containing Compounds

The history of isonicotinoyl-containing compounds is deeply rooted in medicinal chemistry, with the most significant milestone being the discovery of isoniazid (B1672263). nih.govslideshare.net Isoniazid, or isonicotinic acid hydrazide (INH), was first synthesized in the early 20th century, but its profound antitubercular activity was not recognized until the early 1950s. nih.gov This discovery marked a turning point in the treatment of tuberculosis, a disease previously managed with less effective and more toxic drugs like streptomycin (B1217042) and p-aminosalicylic acid. nih.govnih.gov

The success of isoniazid spurred extensive research into the structure-activity relationships of related pyridine derivatives. slideshare.net It was established that the isonicotinoyl moiety was crucial for the biological activity of isoniazid, which acts as a prodrug activated by mycobacterial enzymes. nih.gov This activation generates an isonicotinoyl radical, the key species responsible for inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov The development of isoniazid solidified the importance of the isonicotinoyl scaffold in medicinal chemistry and paved the way for the exploration of other compounds containing this chemical group for various therapeutic targets. This historical context provides the foundation for contemporary interest in molecules like this compound as precursors to novel isonicotinoyl-based therapeutic agents.

Strategic Importance of this compound as a Versatile Chemical Scaffold

The strategic value of this compound lies in its function as a versatile chemical scaffold, or a core structure from which a library of diverse compounds can be synthesized. sigmaaldrich.com Its utility stems from the multiple, distinct reactive sites within its molecular architecture, which allow for controlled and selective chemical modifications. This multifunctionality makes it an ideal starting material for constructing a wide range of heterocyclic compounds.

The β-dicarbonyl system allows for reactions typical of β-ketoesters, such as condensation with hydrazines or other binucleophiles to form five- or six-membered heterocyclic rings like pyrazoles and pyrimidines. researchgate.netresearchgate.net The active methylene (B1212753) group can participate in Knoevenagel condensations with aldehydes, while the ketone and ester groups can be independently targeted for reduction, nucleophilic addition, or transformation into other functional groups. researchgate.net The pyridine nitrogen provides a site for N-alkylation or N-oxidation and influences the reactivity of the entire molecule. This synthetic plasticity allows chemists to systematically modify the structure to explore structure-activity relationships and optimize compounds for specific biological targets.

Table 1: Key Structural Features and Synthetic Potential of this compound

| Structural Feature | Chemical Property | Potential Synthetic Transformations | Resulting Structures |

|---|---|---|---|

| β-Ketoester System | Two electrophilic carbonyl centers | Cyclocondensation with hydrazines/amidines | Pyrazoles, Pyrimidines |

| Active Methylene Group | Acidic C-H bonds, nucleophilic enolate | Alkylation, Acylation, Knoevenagel Condensation | Substituted β-ketoesters, α,β-unsaturated systems |

| Isonicotinoyl Group | Electron-withdrawing pyridine ring | Influences reactivity of the ketoester moiety | - |

| Pyridine Nitrogen | Basic, nucleophilic site | N-alkylation, N-oxidation, Metal coordination | Pyridinium salts, N-oxides, Metal complexes |

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound and related β-ketoester derivatives is focused on their application as intermediates in the synthesis of novel heterocyclic compounds with potential biological activities. researchgate.net An emerging trend is the use of these scaffolds in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step, enhancing synthetic efficiency.

Researchers are actively exploring the synthesis of new pyrazole (B372694), pyrimidine, and other heterocyclic derivatives from β-ketoester precursors for evaluation as therapeutic agents. researchgate.net For example, studies have shown that functionalized pyrazoles synthesized from the cyclocondensation of substituted ethyl 3-oxobutanoates can exhibit cytotoxic and antimicrobial properties. researchgate.netfrontiersin.org The isonicotinoyl moiety is often incorporated with the expectation that it may confer or enhance biological activity, given its prevalence in established drugs. Research is also directed towards developing novel catalytic methods to functionalize the β-ketoester core, enabling the creation of libraries of compounds for high-throughput screening against various diseases. The focus remains on leveraging the compound's synthetic versatility to access new chemical spaces and identify lead compounds for drug discovery. frontiersin.org

Table 2: Examples of Research Applications with Structurally Related β-Ketoesters

| Precursor Type | Reaction Type | Resulting Compound Class | Investigated Properties |

|---|---|---|---|

| Ethyl 2-(arylidene)-3-oxobutanoates | Cycloaddition | Functionalized Pyrazoles | Cytotoxic, Angiogenic, Antioxidant researchgate.net |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates | - | Succinimide-Ketoester Hybrids | Antibacterial, Anthelmintic, Cytotoxic frontiersin.org |

| β-Ketoenamides (derived from β-ketoesters) | Intramolecular Aldol-type Condensation | Substituted Pyridin-4-ols | Versatile intermediates for further functionalization researchgate.net |

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

ethyl 3-oxo-2-(pyridine-4-carbonyl)butanoate |

InChI |

InChI=1S/C12H13NO4/c1-3-17-12(16)10(8(2)14)11(15)9-4-6-13-7-5-9/h4-7,10H,3H2,1-2H3 |

InChI Key |

UREKUPPBQRSXTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Isonicotinoyl 3 Oxobutanoate and Its Analogues

Conventional Synthetic Routes to Beta-Ketoesters with Isonicotinoyl Functionality

The most prominent conventional method for synthesizing β-ketoesters is the Claisen condensation . organic-chemistry.orgwikipedia.org To prepare Ethyl 2-isonicotinoyl-3-oxobutanoate, a "mixed" or "crossed" Claisen condensation is employed. This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base. organic-chemistry.org

In this specific synthesis, the reactants are Ethyl isonicotinate and Ethyl acetate. Ethyl isonicotinate, which lacks α-hydrogens, serves as the electrophilic acylating agent. Ethyl acetate, possessing acidic α-hydrogens, acts as the nucleophile after being deprotonated by a strong base to form an enolate. wikipedia.org

The mechanism proceeds in several steps:

Enolate Formation : A strong base, typically sodium ethoxide (NaOEt), abstracts an α-proton from ethyl acetate to form a resonance-stabilized enolate anion.

Nucleophilic Attack : The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl isonicotinate, forming a tetrahedral intermediate.

Elimination : The intermediate collapses, eliminating an ethoxide ion (⁻OEt) to yield the desired β-ketoester, this compound.

A crucial aspect of the Claisen condensation is the use of a stoichiometric amount of base. The resulting β-ketoester has a highly acidic proton on the central α-carbon, which is readily deprotonated by the ethoxide base. This final, essentially irreversible deprotonation step drives the reaction equilibrium towards the product. wikipedia.org An acidic workup is required in the final step to neutralize the base and protonate the enolate to yield the final product. wikipedia.org

The primary precursor, Ethyl isonicotinate, is typically synthesized via Fischer esterification of isonicotinic acid with ethanol, often under acidic catalysis or using modern methods like microwave irradiation to improve yields and reduce reaction times. chemicalbook.comresearchgate.net

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base (Stoichiometric) | Solvent | Key Conditions |

|---|---|---|---|---|

| Ethyl acetate | Ethyl isonicotinate | Sodium ethoxide (NaOEt) | Ethanol (anhydrous) | Anhydrous conditions, followed by acidic workup |

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has moved towards catalytic methods that offer greater efficiency, selectivity, and milder reaction conditions compared to conventional stoichiometric approaches.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While a direct organocatalytic Claisen-type condensation for this compound is not widely reported, the β-ketoester framework is a common subject in organocatalytic transformations. acs.orgresearchgate.net Cinchona alkaloid derivatives, for example, have been successfully used to catalyze the asymmetric α-hydroxylation and peroxidation of β-ketoesters, demonstrating the potential for creating chiral analogues. acs.orgnih.gov These strategies typically involve the formation of a chiral enolate or enamine intermediate that reacts with an electrophile in a stereocontrolled manner. The development of an organocatalytic C-acylation of an ester enolate would represent a significant advancement, potentially avoiding the use of strong, stoichiometric bases.

Various metal-catalyzed reactions have been developed for the synthesis and functionalization of β-ketoesters. These methods offer alternative pathways that can overcome some limitations of the Claisen condensation.

Magnesium-Mediated Acylation : Thioesters can be C-acylated using N-acylbenzotriazoles in the presence of magnesium bromide etherate (MgBr₂·OEt₂) to form β-keto thioesters, which can be subsequently converted to β-ketoesters. organic-chemistry.org

Nickel Catalysis : Nickelocene has been reported as a catalyst for the direct α-amidation of β-ketoesters, showcasing a modern method for their convergent synthesis and functionalization. nih.gov

Palladium Catalysis : Palladium enolates, generated from allyl β-keto carboxylates, can undergo various transformations such as aldol condensations and Michael additions, expanding the synthetic utility of the β-ketoester scaffold. nih.gov

Scandium Catalysis : Chiral scandium(III) complexes have been shown to catalyze the reaction of ketones with α-diazo esters to produce optically active β-ketoesters with quaternary carbon centers. organic-chemistry.org

These metal-catalyzed approaches provide powerful tools for creating complex β-ketoester analogues with high levels of control and efficiency.

Biocatalysis employs enzymes to perform chemical transformations, often with high selectivity and under environmentally benign conditions. For the synthesis of β-ketoesters, lipases have shown considerable promise. Specifically, Candida antarctica lipase B (CALB) can catalyze the transesterification of existing β-ketoesters with different alcohols. This method is notable for its mild, often solvent-free conditions and its ability to resolve racemic alcohols with high enantioselectivity, providing a route to chiral β-ketoester products. This enzymatic approach is a prime example of a green and sustainable synthetic method.

Green Chemistry Principles and Sustainable Production of this compound

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be evaluated using several green chemistry metrics. acs.org

Atom Economy and E-Factor : The conventional Claisen condensation has a lower atom economy due to the use of a stoichiometric base, which is converted into a salt byproduct during acidic workup. This contributes to a higher Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product. researchgate.net Catalytic methods, by their nature, are more atom-economical as the catalyst is used in small amounts and is not consumed.

Solvent and Energy Use : Catalytic reactions, particularly biocatalytic ones, often proceed under milder temperatures and can sometimes be run in greener solvents like water or even under solvent-free conditions, reducing energy consumption and environmental impact.

Process Mass Intensity (PMI) : This metric considers the total mass of materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. whiterose.ac.uk Modern catalytic flow processes can significantly reduce PMI compared to traditional batch syntheses by minimizing solvent volumes and improving efficiency. celonpharma.com

| Methodology | Key Advantages | Key Disadvantages | Green Chemistry Aspect |

|---|---|---|---|

| Conventional Claisen Condensation | Well-established, reliable | Requires stoichiometric strong base, generates salt waste, often requires organic solvents | Low atom economy, higher E-Factor |

| Modern Catalytic (Metal/Organo) | High efficiency, potential for asymmetry, milder conditions | Catalyst cost, potential for metal contamination, may require specialized ligands | Higher atom economy, lower waste, catalytic vs. stoichiometric |

| Biocatalytic (Enzymatic) | High selectivity, mild/aqueous/solvent-free conditions, biodegradable catalyst | Limited substrate scope, potential for enzyme inhibition | Excellent; uses renewable catalysts, operates under benign conditions |

Optimization of Reaction Parameters for Yield and Selectivity in this compound Preparation

Optimizing reaction parameters is critical for maximizing product yield and purity while minimizing costs and waste. For the Claisen condensation, several factors are key.

Choice and Amount of Base : The base must be strong enough to deprotonate the ester but should not interfere with the reaction (e.g., by saponification). Using the corresponding alkoxide base (sodium ethoxide for ethyl esters) prevents transesterification. The stoichiometry of the base is critical; at least one full equivalent is needed to drive the reaction to completion. wikipedia.org

Temperature : The reaction temperature affects the rate of both the desired condensation and potential side reactions. Lower temperatures may improve selectivity but require longer reaction times.

Solvent : The solvent must be inert to the strong base and capable of dissolving the reactants. Anhydrous conditions are essential to prevent quenching of the base and enolate.

Reaction Time : Sufficient time must be allowed for the reaction to reach completion. Progress can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Modern approaches like Design of Experiments (DoE) can be used to systematically optimize these parameters. By varying factors such as temperature, residence time, and reactant equivalents simultaneously, an optimal set of conditions can be identified efficiently. celonpharma.com For instance, transferring the Claisen condensation to a continuous flow reactor has been shown to dramatically reduce reaction times from hours to minutes and improve yields through precise control over temperature and mixing. celonpharma.comresearchgate.net

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Base Stoichiometry | Drives the reaction equilibrium; affects cost and waste | Use slightly over 1 equivalent to ensure complete reaction without excessive waste |

| Temperature | Influences reaction rate and selectivity (side reactions) | Find the lowest temperature that allows for a reasonable reaction time with minimal byproducts |

| Reactant Concentration | Affects reaction rate and, in flow chemistry, throughput | Maximize concentration to improve space-time yield without causing solubility or mixing issues |

| Reaction Time / Flow Rate | Determines the extent of conversion | Minimize time/maximize flow rate to achieve high conversion and productivity |

Divergent Synthesis of Functionalized Derivatives from this compound Precursors

The strategic placement of functional groups in ethyl 3-oxo-3-(pyridin-4-yl)propanoate renders it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic systems. The active methylene (B1212753) group, flanked by two carbonyl functionalities, and the carbonyl groups themselves, serve as reactive handles for a variety of chemical transformations.

A notable application of ethyl 3-oxo-3-(pyridin-4-yl)propanoate is in the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, followed by dehydration. For instance, the reaction of ethyl 3-oxo-3-(pyridin-4-yl)propanoate with isonicotinaldehyde under reflux conditions in the absence of a solvent yields ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. researchgate.net This transformation highlights the reactivity of the active methylene group and provides a route to highly functionalized pyridine (B92270) derivatives.

The general Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, which is then followed by a dehydration reaction to form a C=C bond. wikipedia.org Weak bases like piperidine are often employed as catalysts. thermofisher.com

Furthermore, the structural motif of a β-keto ester is a key component in the Hantzsch pyridine synthesis , a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.orgthermofisher.comalfa-chemistry.comwjpmr.com This reaction typically involves the condensation of an aldehyde, a β-keto ester, and a nitrogen source like ammonia or ammonium acetate. wjpmr.com While a specific example utilizing ethyl 3-oxo-3-(pyridin-4-yl)propanoate in a Hantzsch synthesis was not found in the reviewed literature, its structural features make it a prime candidate for such a transformation, offering a pathway to complex, unsymmetrical pyridine derivatives.

The versatility of β-keto esters like ethyl 3-oxo-3-(pyridin-4-yl)propanoate also extends to the synthesis of other heterocyclic systems. For example, the reaction of hydrazides with β-keto esters such as ethyl acetoacetate (B1235776) is a known method for preparing five-membered heterocyclic compounds. mdpi.com This suggests that ethyl 3-oxo-3-(pyridin-4-yl)propanoate could similarly be employed to generate novel pyrazole (B372694) derivatives.

The following table provides an illustrative example of a divergent synthetic application of ethyl 3-oxo-3-(pyridin-4-yl)propanoate.

| Precursor | Reagent | Reaction Type | Product |

| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | Isonicotinaldehyde | Knoevenagel Condensation | Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate |

This documented transformation underscores the utility of ethyl 3-oxo-3-(pyridin-4-yl)propanoate as a versatile building block in the construction of more elaborate molecular architectures. Further exploration of its reactivity is likely to unveil additional synthetic applications, particularly in the realm of medicinal and materials chemistry where pyridine-containing compounds are of significant interest.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Isonicotinoyl 3 Oxobutanoate

Tautomerism and Equilibrium Studies of Ethyl 2-isonicotinoyl-3-oxobutanoate

A fundamental characteristic of this compound, like other 1,3-dicarbonyl compounds, is its existence as a mixture of tautomers: the keto and enol forms. masterorganicchemistry.comphywe.comlibretexts.org This equilibrium is dynamic and highly sensitive to environmental conditions, particularly the polarity of the solvent. masterorganicchemistry.commissouri.edu

The keto form contains two distinct carbonyl groups, while the enol form possesses a carbon-carbon double bond and a hydroxyl group, which can be stabilized by an intramolecular hydrogen bond, forming a six-membered pseudo-ring. libretexts.orgnih.gov The presence of the electron-withdrawing isonicotinoyl group influences the acidity of the α-hydrogen, thereby affecting the position of the tautomeric equilibrium.

Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy, are employed to study this equilibrium. missouri.edunih.gov In non-polar solvents, the enol form is generally favored due to the stability conferred by the internal hydrogen bond. masterorganicchemistry.com Conversely, polar, protic solvents can disrupt this internal hydrogen bonding by forming their own hydrogen bonds with the carbonyl groups, thus shifting the equilibrium toward the more polar keto form. masterorganicchemistry.commissouri.edu For instance, studies on similar β-keto esters show a significant shift in the keto:enol ratio with solvent polarity. masterorganicchemistry.com

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Typical Enol Percentage (for similar β-keto esters) |

| Chloroform | 4.8 | Enol | High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto | Low |

| Water | 80.1 | Keto | <2% |

Note: Data is illustrative for β-keto esters and shows the general trend. Specific percentages for this compound require dedicated experimental analysis.

Nucleophilic Reactions at the Carbonyl Centers of this compound

The molecule possesses two electrophilic carbonyl centers: the ketonic carbonyl (C3) and the ester carbonyl (C1). The relative reactivity of these sites towards nucleophiles is a key aspect of the compound's chemistry. Generally, the ketone carbonyl is more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl. This is because the lone pair on the ester's oxygen atom can delocalize into the carbonyl group, reducing its electrophilicity.

Theoretical studies using tools like conceptual Density Functional Theory (DFT) can predict the local reactivity of these centers. mdpi.com Calculations of condensed Fukui functions and local hypersoftness can indicate which carbonyl carbon is more susceptible to a nucleophilic attack. mdpi.com For many β-keto esters, the ketonic carbon is found to be the more electrophilic site. mdpi.com

Reactions such as reduction with sodium borohydride or Grignard reactions would be expected to occur preferentially at the more reactive ketone carbonyl. However, the reaction's outcome can be influenced by steric hindrance and the specific reaction conditions employed.

| Carbonyl Center | Description | General Reactivity towards Nucleophiles | Influencing Factors |

| C3-Carbonyl | Ketone | Higher | Less resonance stabilization, more electrophilic. |

| C1-Carbonyl | Ester | Lower | Resonance stabilization from the adjacent oxygen atom reduces electrophilicity. |

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring of this compound

The pyridine ring in this compound is an electron-deficient aromatic system. uoanbar.edu.iq This is due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons, deactivating it towards electrophilic aromatic substitution (SEAr) compared to benzene. uoanbar.edu.iqquimicaorganica.orgscribd.com The presence of the electron-withdrawing isonicotinoyl group further deactivates the ring.

Electrophilic attack on the pyridine ring is difficult and requires harsh reaction conditions. uoanbar.edu.iqscribd.com Furthermore, under acidic conditions necessary for many SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated. uoanbar.edu.iq This forms a pyridinium ion, which is even more strongly deactivated.

When substitution does occur, it preferentially happens at the C-3 (meta) position relative to the nitrogen atom. quimicaorganica.orgscribd.com This is because the cationic intermediates formed by attack at the C-2 (ortho) or C-4 (para) positions have a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is extremely unfavorable. quimicaorganica.org Reactions like Friedel-Crafts alkylation and acylation are generally not successful with pyridine. uoanbar.edu.iqscribd.com

Cycloaddition and Condensation Pathways Involving this compound

As a 1,3-dicarbonyl compound, this compound is an excellent substrate for various condensation and cycloaddition reactions to form heterocyclic systems. One of the most prominent examples is the Hantzsch pyridine synthesis. wikipedia.orgfiveable.me

In a modified Hantzsch synthesis, this compound can act as the β-keto ester component. fiveable.me It can react with an aldehyde and a nitrogen donor (like ammonia or ammonium acetate) to produce substituted dihydropyridines, which can then be oxidized to form pyridine derivatives. wikipedia.orgorganic-chemistry.org This multicomponent reaction is highly efficient for creating complex molecular architectures. wikipedia.orgfiveable.me

The mechanism involves a series of steps including Knoevenagel condensation, Michael addition, and cyclization followed by dehydration and aromatization. organic-chemistry.orgscribd.com The versatility of this reaction allows for the synthesis of a wide range of substituted pyridines by varying the aldehyde and other components.

Radical Reactions and Photochemical Transformations of this compound

The photochemistry of carbonyl compounds is a well-studied field, and this compound is expected to undergo typical photochemical reactions. researchgate.netslideshare.net Upon absorption of UV light, the carbonyl group can be excited to a singlet or triplet n → π* state. researchgate.netslideshare.net

These excited states are radical-like and can initiate several reaction pathways:

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond alpha to the carbonyl group, forming an acyl radical and an alkyl radical. slideshare.net For the ketone in this molecule, this would mean cleavage of the C2-C3 or C3-C4 bonds.

Norrish Type II Reaction: This pathway involves intramolecular hydrogen abstraction from the γ-position by the excited carbonyl oxygen, forming a 1,4-biradical. This biradical can then cyclize to form a cyclobutanol derivative or cleave to form an enol and an alkene.

The presence of the pyridine ring may also influence the photochemical behavior, potentially participating in photo-induced electron transfer processes or other transformations. The specific outcomes would depend on the irradiation wavelength and the reaction medium.

Metal Chelation and Coordination Chemistry of this compound Ligands

The enol form of this compound is an excellent bidentate ligand for coordinating with metal ions. kthmcollege.ac.inumsl.edu The deprotonated enolate has two oxygen atoms (one from the hydroxyl group and one from the isonicotinoyl carbonyl group) positioned to form a stable six-membered chelate ring with a metal center. umsl.edu

This chelation is a key feature of the coordination chemistry of β-dicarbonyl compounds. kthmcollege.ac.in The resulting metal complexes have applications in catalysis and materials science. The pyridine nitrogen can also act as a coordination site, potentially allowing the ligand to bridge multiple metal centers or to act as a tridentate ligand under certain conditions, further expanding its coordination chemistry. The nature of the metal ion (its size, charge, and electronic properties) will determine the geometry and stability of the resulting coordination complex.

| Potential Coordination Sites | Ligand Type | Resulting Complex |

| Two oxygen atoms of the enolate form | Bidentate | Stable six-membered chelate ring |

| Pyridine nitrogen and one or both oxygen atoms | Tridentate or Bridging | Polymeric or multi-metal complexes |

Acid-Base Reactivity and Protonation Equilibria of this compound

This compound exhibits both acidic and basic properties due to its distinct functional groups.

Acidity: The α-protons located on the carbon between the two carbonyl groups are significantly acidic. The resulting carbanion (enolate) is stabilized by resonance, with the negative charge delocalized over both oxygen atoms. The pKa of these protons is typically in the range of 11-13 for β-keto esters, making them readily removable by common bases. nih.gov

Basicity: The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic. uoanbar.edu.iq It can accept a proton from an acid to form a pyridinium cation. The basicity is weaker than that of aliphatic amines because the lone pair is in an orbital with more s-character, holding it closer to the nucleus. uoanbar.edu.iq The pKa of the conjugate acid (the pyridinium ion) is typically around 5 for pyridine itself.

These dual acid-base characteristics mean that the molecule's net charge and reactivity can be controlled by adjusting the pH of the medium.

| Site | Acid/Base Character | Approximate pKa | Notes |

| α-Hydrogen | Acidic | 11-13 | Deprotonation forms a resonance-stabilized enolate. |

| Pyridine Nitrogen | Basic | ~5 (for the conjugate acid) | Protonation forms a pyridinium ion. |

Theoretical and Computational Studies on Ethyl 2 Isonicotinoyl 3 Oxobutanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov For Ethyl 2-isonicotinoyl-3-oxobutanoate, DFT calculations would be employed to optimize the molecular geometry, yielding precise predictions of bond lengths, bond angles, and dihedral angles.

A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)). The resulting optimized geometry provides the lowest energy structure. From this, various electronic properties can be derived, such as the distribution of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

For instance, in a DFT study on a related isonicotinohydrazide compound, calculations at the B3LYP/6-311G** level were used to compare calculated geometric parameters with experimental X-ray diffraction data, showing good agreement. mdpi.com A similar comparative analysis for this compound would validate the computational model.

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT (Note: This data is hypothetical, based on typical results for similar molecules.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G**) |

|---|---|---|

| Bond Length | C=O (isonicotinoyl) | 1.23 Å |

| Bond Length | C-C (keto-enol) | 1.52 Å |

| Bond Length | N1-C3 (pyridine) | 1.34 Å |

| Bond Angle | O=C-C | 120.5° |

| Bond Angle | C-N-C (pyridine) | 117.2° |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. nih.gov While computationally more demanding than DFT for similar accuracy, higher-level ab initio methods (like Møller–Plesset perturbation theory or Coupled Cluster) can provide benchmark results for energetics and electronic properties. For this compound, ab initio calculations could be used to corroborate DFT results or to obtain highly accurate energies for different isomers and conformers. dntb.gov.ua

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in multiple spatial arrangements or conformations.

Conformational analysis is the study of the energetics of these different conformers. lumenlearning.com The rotation around the C-C bonds in the butanoate chain and the bond linking the isonicotinoyl moiety to the ketoester backbone would be of primary interest. Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting structure. This process identifies the most stable (lowest energy) conformers and the energy barriers to rotation between them. byjus.com Steric hindrance, such as A1,3 strain, and electronic interactions dictate the relative stability of different conformers. imperial.ac.ukutdallas.edu

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov An MD simulation would model the atoms of this compound as points with mass and charge, and their movements would be calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape at a given temperature, revealing how the molecule flexes, vibrates, and transitions between different conformations. scielo.org.mx Such simulations provide insights into the molecule's flexibility and its interactions with its environment, for example, in a solvent. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For reactions involving this compound, such as cycloadditions or nucleophilic additions, DFT calculations can be used to map the entire reaction coordinate. researchgate.net

This involves locating the structures of the reactants, products, and, most importantly, the transition states. researchgate.net The transition state is the highest energy point along the reaction path, and its energy determines the activation energy of the reaction. By calculating the activation energies for different possible pathways (e.g., concerted vs. stepwise mechanisms), chemists can predict which route is kinetically favored. nih.gov Analysis of the geometry and electronic structure of the transition state can reveal key details about bond-forming and bond-breaking processes. researchgate.net For example, studies on [3+2] cycloaddition reactions use DFT to determine regioselectivity and explore the polar nature of the mechanism. mdpi.com

Table 2: Example of Calculated Energetics for a Hypothetical Reaction Pathway (Note: This data is illustrative.)

| Species | Description | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants | Starting materials | 0.0 | 0.0 |

| TS1 | Transition State for Path A | +22.5 | +25.1 |

| Intermediate | Stepwise intermediate | +5.2 | +6.8 |

| TS2 | Transition State for Path B | +18.7 | +21.3 |

Prediction of Spectroscopic Parameters and Vibrational Frequencies for this compound

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. One of the most common applications is the calculation of vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov

After performing a geometry optimization and frequency calculation (typically using DFT), a list of vibrational modes and their corresponding frequencies and intensities is generated. scirp.org These calculated harmonic frequencies are often systematically higher than experimental frequencies and are corrected using a scaling factor. nih.gov Potential Energy Distribution (PED) analysis can then be used to assign each calculated frequency to specific molecular motions, such as C=O stretching, C-H bending, or pyridine (B92270) ring deformations. nih.gov This detailed assignment is crucial for interpreting experimental spectra.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: Data is hypothetical, based on typical values for similar compounds.)

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Expected IR Intensity |

|---|---|---|

| C-H stretch (pyridine) | 3055 | Medium |

| C-H stretch (aliphatic) | 2980 | Medium |

| C=O stretch (isonicotinoyl) | 1695 | Strong |

| C=O stretch (keto) | 1715 | Strong |

| C=O stretch (ester) | 1735 | Strong |

| C=N stretch (pyridine) | 1590 | Strong |

Quantitative Structure-Activity Relationships (QSAR) for Reactivity and Material Properties of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or a material characteristic. nih.gov

To conduct a QSAR study on derivatives of this compound, a dataset of molecules with systematic variations (e.g., different substituents on the pyridine ring) would be created. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). mdpi.com

Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that links these descriptors to the observed property. nih.gov Advanced 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the molecule where changes in steric, electrostatic, or hydrophobic fields would favorably or unfavorably impact the property of interest. mdpi.com Such models are valuable for predicting the properties of new, unsynthesized derivatives, thereby guiding the rational design of molecules with enhanced reactivity or desired material characteristics. mdpi.com

Virtual Screening and Design of Novel Compounds Based on the this compound Scaffold

The this compound scaffold has emerged as a valuable starting point in computational chemistry for the design of novel therapeutic agents. Its unique structural features, including a pyridine ring, a β-dicarbonyl system, and an ethyl ester, provide multiple points for chemical modification, making it an ideal candidate for scaffold-based drug design. Virtual screening and computational design strategies are pivotal in exploring the chemical space around this core structure to identify new derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

Fragment-based drug design (FBDD) and structure-based virtual screening are common approaches applied to scaffolds like this compound. nih.govmdpi.com These methodologies allow for the rational design of new molecules by systematically modifying the core structure and predicting their interaction with a specific biological target. The process typically begins with the identification of a target protein, followed by computational docking of the parent scaffold to understand its binding mode. Subsequently, new derivatives are designed by adding, removing, or modifying functional groups to improve binding affinity and selectivity.

One common strategy involves R-group enumeration, where different substituents are computationally attached to the scaffold's core. For the this compound scaffold, key modification points include the pyridine ring, the ethyl ester, and the methylene (B1212753) group positioned between the two carbonyls. Another advanced technique is bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties, a method used to enhance a molecule's biological activity or to improve its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

A hypothetical virtual screening campaign targeting a protein kinase, a common target in cancer therapy, could illustrate this process. The this compound scaffold would first be docked into the ATP-binding site of the kinase. Analysis of the initial docking pose might reveal that the isonicotinoyl pyridine ring forms a key hydrogen bond with the hinge region of the kinase, while the ethyl ester group could be modified to explore a nearby hydrophobic pocket.

Based on this initial model, a virtual library of novel compounds would be generated. This library could be created by replacing the ethyl group with various alkyl and aryl substituents or by modifying the pyridine ring to alter its electronic properties and interaction capabilities. These newly designed virtual compounds are then subjected to a high-throughput virtual screening process, which uses scoring functions to rank them based on their predicted binding affinity for the target.

The top-scoring compounds from this initial screening are then typically advanced to more rigorous computational analyses, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complex over time. nih.gov Furthermore, in silico ADMET prediction models are used to filter out compounds with poor drug-like properties, ensuring that the most promising candidates have a higher probability of success in later stages of drug development. mdpi.com

The table below presents hypothetical data from such a virtual screening effort, showcasing a selection of designed analogues and their predicted properties.

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Predicted Lipinski Rule of Five Violations |

|---|---|---|---|---|

| EIO-Parent | None (Parent Scaffold) | -6.5 | H-bond with Hinge Region | 0 |

| EIO-001 | Ethyl group replaced with Cyclopropyl | -7.8 | H-bond with Hinge, Hydrophobic interaction | 0 |

| EIO-002 | Ethyl group replaced with Phenyl | -8.5 | H-bond with Hinge, Pi-stacking | 0 |

| EIO-003 | Methyl group added to Pyridine ring | -7.2 | H-bond with Hinge, Steric clash | 0 |

| EIO-004 | Ester replaced with Amide (NH-phenyl) | -9.1 | Dual H-bonds with Hinge, Pi-stacking | 0 |

| EIO-005 | Pyridine N replaced with C-F | -6.1 | Loss of key H-bond | 0 |

Further refinement of the virtual hits can be achieved through pharmacophore-based screening. nih.gov A pharmacophore model can be generated based on the most potent designed compounds, highlighting the essential three-dimensional arrangement of chemical features required for biological activity. This model then serves as a filter to screen larger compound databases for diverse scaffolds that match the required features, potentially leading to the discovery of entirely new chemical classes of inhibitors.

The table below outlines the properties of the most promising virtual hits selected for further hypothetical investigation.

| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 | Calculated Molecular Weight (g/mol) | Predicted Oral Bioavailability (%) |

|---|---|---|---|---|

| EIO-002 | -8.5 | 7.9 | 283.29 | 85 |

| EIO-004 | -9.1 | 8.4 | 296.31 | 80 |

| EIO-001 | -7.8 | 7.2 | 247.25 | 90 |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Isonicotinoyl 3 Oxobutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Analysis

A detailed analysis of the ¹H and ¹³C NMR spectra would be essential to understand the keto-enol tautomerism of Ethyl 2-isonicotinoyl-3-oxobutanoate. This would involve assigning specific chemical shifts to the protons and carbons in both the keto and enol forms and determining the equilibrium ratio of the two tautomers in various solvents. Two-dimensional NMR techniques like COSY and HSQC would further confirm the structural assignments. However, no published NMR data for this specific compound are available.

Mass Spectrometry Techniques (e.g., MS/MS, HRMS) for Fragmentation Pathways and Isotopic Profiling

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the fragmentation pathways, helping to piece together the molecule's structure. The characteristic fragmentation would likely involve cleavage at the ester and keto functional groups, as well as fragmentation of the pyridine (B92270) ring. Without experimental spectra, a discussion of these pathways remains theoretical.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. It would also be the primary method to investigate the existence of different crystalline forms, or polymorphs. There are currently no published crystal structures for this compound.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

FT-IR and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule. For this compound, characteristic vibrational modes for the ester carbonyl, ketone carbonyl, C-O, C-N, and aromatic C-H bonds would be expected. The positions of these bands could also provide insight into intermolecular interactions in the solid state. While spectra of related compounds exist, specific experimental spectra for the target molecule are needed for a precise analysis.

Chiroptical Spectroscopic Techniques (e.g., CD, ORD) for Enantiomeric Excess Determination of Chiral Analogues

This compound itself is an achiral molecule. Therefore, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable. These techniques would be relevant for the analysis of chiral analogues of this compound, should they be synthesized, to determine their enantiomeric excess and absolute configuration.

Electronic Spectroscopy (e.g., UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule, particularly the π-π* transitions associated with the pyridine ring and the conjugated keto-enol system. Fluorescence spectroscopy would provide insights into the molecule's photophysical properties, such as its emission spectrum and quantum yield, if it is fluorescent. No such experimental data for this compound has been reported.

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques are crucial for the analysis of complex mixtures, such as reaction products or biological samples. LC-NMR would allow for the separation of components by liquid chromatography followed by their structural elucidation by NMR. GC-MS/MS would be suitable for the analysis of volatile derivatives, providing both separation and detailed mass spectral data. The application of these powerful techniques to this compound has not been described in the available literature.

Applications of Ethyl 2 Isonicotinoyl 3 Oxobutanoate in Chemical Science and Technology

Role as a Key Intermediate in Complex Organic Synthesis and Heterocyclic Chemistry

The unique arrangement of functional groups in Ethyl 2-isonicotinoyl-3-oxobutanoate makes it an exceptionally valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. The reactivity of the β-dicarbonyl moiety allows for a wide array of chemical transformations.

One of the most prominent applications of β-keto esters is in the synthesis of substituted pyridines via multicomponent reactions like the Hantzsch pyridine (B92270) synthesis. nih.govmdpi.comnih.gov This reaction typically involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor (like ammonia) to form a dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine ring. nih.govresearchgate.net Given its structure, this compound is a suitable candidate for such syntheses, enabling the introduction of an isonicotinoyl group into the final pyridine product.

Furthermore, the compound is a key precursor for the synthesis of pyrazole (B372694) derivatives. The reaction of β-keto esters with hydrazine (B178648) and its derivatives is a classic and efficient method for constructing the pyrazole ring. nih.govnih.gov These reactions proceed via a cyclocondensation mechanism. The resulting pyrazole compounds, incorporating the isonicotinoyl moiety, are of significant interest in medicinal and agrochemical research. nih.gov Four-component reactions involving hydrazine, an aldehyde, malononitrile, and a β-keto ester like ethyl acetoacetate (B1235776) are used to produce complex fused heterocyclic systems such as pyranopyrazoles, highlighting the versatility of the β-keto ester core in building molecular complexity in a single step. researchgate.netnih.govrsc.org

The compound's scaffold is also amenable to creating other heterocycles. For instance, derivatives of β-keto esters can be used to synthesize oxazolines through reactions with aziridines, demonstrating the broad utility of this class of intermediates in accessing diverse five-membered heterocyclic systems. nih.gov

| Heterocyclic System | General Synthetic Method | Reactants | Relevance of this compound |

|---|---|---|---|

| Substituted Pyridines | Hantzsch Synthesis | Aldehyde, β-Keto Ester (2 equiv.), Ammonia | Serves as the β-keto ester component to introduce an isonicotinoyl substituent. nih.govmdpi.com |

| Substituted Pyrazoles | Cyclocondensation | β-Keto Ester, Hydrazine derivative | Acts as the 1,3-dicarbonyl precursor for the pyrazole ring. nih.gov |

| Pyrano[2,3-c]pyrazoles | One-pot, four-component reaction | Aldehyde, Malononitrile, β-Keto Ester, Hydrazine | Functions as the β-keto ester to build the fused heterocyclic core. researchgate.netnih.gov |

| Oxazolines | Ring expansion of aziridines | Diazo-β-keto ester, Aziridine | The β-keto ester scaffold is modified to create the oxazoline (B21484) ring. nih.gov |

Development of Ligands for Catalysis and Coordination Chemistry

The structure of this compound is ideally suited for acting as a chelating ligand in coordination chemistry. It possesses two key features for metal binding: the nitrogen atom of the pyridine ring and the β-dicarbonyl system. The β-dicarbonyl moiety can exist in a keto-enol equilibrium, and upon deprotonation of the enol form, it creates a bidentate binding site with two oxygen atoms that can effectively chelate a metal ion, forming a stable six-membered ring.

This chelation ability is a hallmark of β-dicarbonyl compounds, which are widely used to form stable metal complexes. The isonicotinoyl group provides an additional coordination site (the pyridine nitrogen), allowing the molecule to act as a potentially tridentate ligand or as a bridging ligand to form coordination polymers. Research on structurally related isonicotinoyl derivatives, such as 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, has demonstrated their ability to form stable, four-coordinate complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). In these complexes, the ligand coordinates in its enol form.

The resulting metal complexes have potential applications in catalysis, leveraging the metal center for chemical transformations. The electronic properties of the isonicotinoyl group can influence the Lewis acidity and redox potential of the coordinated metal ion, thereby tuning its catalytic activity. The ability of pyridinyl ligands to coordinate with metals like silver(I) can lead to the formation of polymeric coordination polymers with interesting structural and luminescent properties. researchgate.net

Precursor for Advanced Materials (e.g., Polymers, Metal-Organic Frameworks, Coatings)

The reactivity and structural features of this compound make it a valuable precursor for the synthesis of advanced functional materials.

Polymers: Related compounds like ethyl isonicotinoylacetate can be incorporated into polymer matrices. This integration can enhance the material's properties, such as its thermal stability and mechanical strength.

Metal-Organic Frameworks (MOFs): The pyridine ring is a common building block for ligands used in the synthesis of MOFs. MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atom of the pyridine ring in the isonicotinoyl group serves as an excellent coordination site for connecting to metal nodes. Coordination polymers based on zinc and cobalt with pyridyl-containing ligands have been extensively studied. mdpi.com The resulting MOFs can exhibit high porosity and tailored chemical functionality within their pores, making them suitable for applications in gas storage, separation, and catalysis.

Coatings: While specific applications in coatings are less documented, the ability of this compound to form stable metal complexes suggests potential use in functional coatings. For example, metal complexes can be incorporated into coatings to provide catalytic, antimicrobial, or corrosion-resistant properties.

Utilization in Analytical Reagent Design and Chemical Sensors

The chelating properties of this compound make it a promising candidate for the design of analytical reagents and chemical sensors, particularly for the detection of metal ions. The interaction of the molecule with a specific metal ion can lead to a detectable change in its physical properties, such as color (colorimetric sensor) or fluorescence (fluorescent sensor).

Pyridine-based compounds are frequently used as the core of chemosensors. For instance, pyridine-2,6-dicarboxamide derivatives have been developed as fluorescent and colorimetric sensors for the selective recognition of Pb²⁺ and Cu²⁺ ions. researchgate.net The binding of the metal ion to the chelating sites on the molecule alters its electronic structure, leading to a change in its absorption or emission spectrum. researchgate.netrsc.org Azo dyes, which can be synthesized from precursors derived from β-keto esters, have also been utilized in analytical methods for determining metal ions due to their chelating properties. researchgate.net

The combination of the pyridine nitrogen and the β-dicarbonyl group in this compound provides a specific binding pocket that could be tailored for high selectivity towards certain metal ions. Such sensors are valuable for environmental monitoring, industrial process control, and biological assays. researchgate.netmdpi.com

Applications in Agrochemical Synthesis and Process Chemistry

The pyrazole scaffold is a well-established "privileged structure" in agrochemistry. Many commercial pesticides are based on this heterocyclic ring. nih.gov As established in section 6.1, this compound is an excellent precursor for pyrazole synthesis.

By reacting the compound with various substituted hydrazines, a library of pyrazole derivatives can be generated. These derivatives have a long history of application in the agrochemical industry as:

Fungicides: Protecting crops from fungal diseases.

Insecticides: Controlling insect pests. nih.gov

Herbicides: Managing unwanted weeds. nih.gov

The specific substituents on the pyrazole ring, which can be controlled by the choice of reactants, determine the biological activity and target spectrum of the resulting agrochemical. The isonicotinoyl moiety, derived from the starting β-keto ester, can significantly influence the efficacy and properties of the final product. The development of new pyrazole-carboxamides for use as antifungal agents against plant pathogens like Colletotrichum gloeosporioides is an active area of research. scielo.br

| Agrochemical Class | Mode of Action/Use | Synthetic Precursor |

|---|---|---|

| Fungicides | Inhibit fungal growth on crops. | Pyrazole-carboxamides and other derivatives. scielo.br |

| Insecticides | Control a wide range of insect pests. | Various substituted pyrazoles. nih.gov |

| Herbicides | Used for weed control in agriculture. | Pyrazolone derivatives. nih.gov |

Exploration in Dye Chemistry and Pigment Development

This compound can serve as a versatile intermediate in the synthesis of dyes and pigments. Its core structure can be transformed into coupling components for the production of azo dyes, which represent the largest and most diverse class of synthetic colorants. longdom.orgnih.gov

The typical synthesis involves converting the β-keto ester into a pyridone derivative. Pyridone-based compounds are important precursors for disperse dyes, which are used for dyeing hydrophobic fibers like polyester. nih.gov These pyridone intermediates can be readily coupled with heteroaromatic diazonium salts to produce a wide range of brightly colored azo pyridone dyes. nih.govnih.gov The specific color and properties of the dye are determined by the structures of the diazonium salt and the coupling component. The isonicotinoyl group from the original molecule would become part of the final dye structure, potentially influencing its shade, fastness, and affinity for different fibers. Pyridine-derived dyes are also used as water-soluble fluorescent markers for biomolecules. google.com

Electrochemical Applications and Energy Storage Research

The pyridine moiety within this compound makes it a molecule of interest for materials science related to energy storage and conversion. Pyridine-based materials are actively being explored for their electrochemical properties.

Energy Storage: Materials incorporating pyridine rings, such as MOFs and Covalent Organic Frameworks (COFs), are being investigated as electrode materials for batteries and supercapacitors. Pyridine 3,5-dicarboxylate has been used to create MOFs that function as active materials in battery-supercapacitor hybrid devices. The nitrogen atoms in the pyridine rings can provide redox-active sites and facilitate ion transport, which are crucial for charge storage.

Advanced Analytical Methodologies for Ethyl 2 Isonicotinoyl 3 Oxobutanoate

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for separating ethyl 2-isonicotinoyl-3-oxobutanoate from its impurities, which may arise from the synthetic route or degradation. These techniques provide the necessary resolution and sensitivity for both quantitative purity assessment and the identification of trace-level impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. The development of a robust HPLC method must address the compound's potential for keto-enol tautomerism, which can lead to poor peak shape.

A typical reversed-phase HPLC method for a related compound, isonicotinic acid, utilizes an ODS (C18) column with a mobile phase consisting of a mixture of potassium dihydrogenphosphate buffer and methanol. nih.gov For this compound, a similar approach can be adopted. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile or methanol content), pH, and buffer concentration to achieve symmetric peak shape and adequate retention. The use of an acidic mobile phase can help to suppress the ionization of the pyridine (B92270) ring and promote a single tautomeric form, thereby improving peak integrity. Detection is typically performed using a UV detector, leveraging the strong absorbance of the isonicotinoyl chromophore, with a maximum absorption wavelength (λmax) around 264 nm, similar to that of isonicotinic acid. sielc.com

Method validation, in accordance with ICH guidelines, is essential to ensure the reliability of the analytical data. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For related isonicotinic acid derivatives, LOD values have been reported to be as low as 0.083 µg/mL. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters and Validation Data for this compound

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.05M Phosphate Buffer (pH 3.0) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 264 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Validation Data | |

| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Precision (%RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis can be employed for the detection of volatile impurities or after conversion of the target analyte into a more volatile derivative. Potential impurities from synthesis, such as residual solvents or starting materials like ethyl acetate and ethanol, are readily analyzed by GC. nih.gov

A typical GC method would involve a capillary column with a non-polar stationary phase, such as a 5% phenyl-polysiloxane (DB-5 type). The temperature program would be optimized to separate volatile components effectively. For a related compound, ethyl 2-pyridinecarboxylate, a temperature ramp from 60°C to 280°C has been utilized. researchgate.net A flame ionization detector (FID) is commonly used for its universal response to organic compounds, while a mass spectrometer (MS) can be coupled to the GC for definitive peak identification.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal- and reversed-phase HPLC. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages in terms of speed and reduced organic solvent consumption. This technique is particularly adept at separating chiral compounds and polar analytes, including alkaloids and other basic compounds. researchgate.netshimadzu.com

For this compound, which contains a basic pyridine nitrogen, SFC can offer unique selectivity. The use of specialized stationary phases, such as those modified with 2-ethylpyridine, can provide excellent peak shapes for basic compounds without the need for mobile phase additives. researchgate.net The mobile phase in SFC typically consists of supercritical CO₂ modified with a small amount of a polar solvent, such as methanol or ethanol, to modulate the eluent strength. The optimization of parameters like back pressure, temperature, and modifier percentage is crucial for achieving the desired separation. SFC can be particularly useful for resolving isomers or closely related impurities that are challenging to separate by HPLC. researchgate.net

Advanced Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of this compound, owing to the strong UV absorbance of the isonicotinoyl moiety.

The UV spectrum of isonicotinic acid, a core structural component, shows a characteristic strong absorption peak at approximately 264 nm. researchgate.net This wavelength can be used for the direct quantitative determination of this compound in solution. The method involves preparing a series of standard solutions of known concentrations and measuring their absorbance to construct a calibration curve according to the Beer-Lambert law.

Advanced techniques such as derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and to eliminate matrix interference. The first- or second-derivative spectrum can resolve the analyte's signal from that of interfering substances, allowing for more accurate quantification in complex matrices. For instance, first-derivative UV spectrophotometry has been successfully applied for the determination of isoniazid (B1672263) in the presence of rifampicin in pharmaceutical preparations. nih.gov

Table 2: Illustrative Data for UV-Vis Spectrophotometric Analysis

| Parameter | Value |

|---|---|

| Solvent | 0.1 M HCl |

| λmax | 264 nm |

| Molar Absorptivity (ε) | ~1.5 x 10⁴ L·mol⁻¹·cm⁻¹ |

| Linearity Range | 2 - 20 µg/mL (r² > 0.998) |

Electrochemical Detection Methods and Sensor Development

The isonicotinoyl group in this compound is electrochemically active, making it amenable to analysis by electrochemical methods. Techniques like cyclic voltammetry (CV) can be used to study the redox behavior of the compound. Research on related isonicotinoyl pyrazoline derivatives has shown that the C=N and C=O groups are reducible. nih.gov

The electrochemical properties of the target compound can be exploited for the development of sensitive and selective analytical methods. For instance, a glassy carbon electrode (GCE) modified with nanomaterials, such as a composite of zinc oxide and multi-walled carbon nanotubes (ZnO-MWCNTs), has been shown to enhance the electrochemical response of isonicotinoyl derivatives. nih.gov Such modified electrodes can lower the detection limit and improve the sensitivity of the analysis. The development of an electrochemical sensor for this compound could provide a rapid and portable analytical tool for its determination in various samples.

Development of Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization could be employed to enhance its volatility for GC analysis or to improve its detectability in HPLC.

The keto group is a prime target for derivatization. Reagents such as Girard's Reagent P can react with the ketone to form a hydrazone derivative that carries a permanent positive charge, significantly enhancing its ionization efficiency and detection sensitivity in mass spectrometry. This strategy is particularly useful for trace analysis.

Another approach involves targeting the active methylene (B1212753) group located between the two carbonyl functions. This site can undergo various chemical reactions that could be adapted for analytical purposes, such as condensation with a chromogenic or fluorogenic reagent to produce a highly detectable derivative. While specific derivatization strategies for this compound are not extensively reported, the known reactivity of β-keto esters provides a foundation for the development of novel analytical methods.

Validation of Analytical Procedures for Robustness and Reproducibility

The validation of analytical methods is a critical requirement in pharmaceutical development and quality control to ensure that a method is suitable for its intended purpose. For a compound such as this compound, which may serve as a key intermediate in drug synthesis, ensuring the reliability of its analytical procedures is paramount. Robustness and reproducibility are two key validation characteristics that demonstrate a method's reliability and consistency. amsbiopharma.comeditage.comresearchgate.net

Robustness

Robustness is defined as the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal usage and is typically evaluated during the method development phase. pharmtech.com For a typical High-Performance Liquid Chromatography (HPLC) method used to assay this compound and its related impurities, robustness would be assessed by intentionally varying critical parameters.

Commonly varied parameters in a robustness study include:

Mobile Phase Composition: Altering the percentage of the organic solvent (e.g., acetonitrile) by a small margin (e.g., ±2%). sepscience.com

pH of the Mobile Phase Buffer: Adjusting the pH by ±0.2 units.

Column Temperature: Changing the temperature of the column compartment by ±5°C.

Flow Rate: Modifying the flow rate of the mobile phase by ±10%.

Detection Wavelength: Varying the detector wavelength by ±2 nm.

The effects of these variations on critical system suitability parameters—such as retention time, peak asymmetry (tailing factor), and the resolution between this compound and a closely eluting impurity—are then evaluated. A method is considered robust if these parameters remain within predefined acceptance criteria despite the variations.

Interactive Data Table: Illustrative Robustness Study for an HPLC Analysis of this compound

| Parameter Varied | Nominal Value | Variation | Retention Time (min) | Tailing Factor | Resolution (from Impurity A) |

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 6.12 | 1.08 | 2.51 |

| 1.1 mL/min | 4.99 | 1.06 | 2.48 | ||

| Column Temp. | 30°C | 25°C | 5.61 | 1.09 | 2.55 |

| 35°C | 5.48 | 1.07 | 2.45 | ||

| Mobile Phase | 45% ACN | 43% ACN | 5.89 | 1.07 | 2.39 |

| 47% ACN | 5.15 | 1.08 | 2.61 | ||

| Mobile Phase pH | 3.0 | 2.8 | 5.54 | 1.06 | 2.52 |

| 3.2 | 5.56 | 1.07 | 2.49 | ||

| Nominal Condition | - | 1.0 mL/min, 30°C, 45% ACN, pH 3.0 | 5.53 | 1.07 | 2.50 |

This table presents hypothetical data for illustrative purposes.

Reproducibility

Reproducibility assesses the precision of an analytical method between different laboratories, establishing the method's transferability. ich.orgeuropa.eu It is a crucial parameter for methods that will be used in different quality control sites or by contract manufacturing organizations. An inter-laboratory study is typically conducted to determine reproducibility.

In such a study, a homogenous sample of this compound is sent to multiple laboratories along with the validated analytical method. Each laboratory analyzes the sample, and the results are compared. The variability between the results is often expressed as the Relative Standard Deviation (RSD). A low RSD indicates high reproducibility, demonstrating that the method will yield consistent results regardless of the testing location, analyst, or equipment. biopharminternational.com Intermediate precision, which assesses variations within a single laboratory (e.g., different analysts, different days, different instruments), is also a key component of this evaluation. nih.govpensoft.net

Interactive Data Table: Example Inter-Laboratory Reproducibility Study for this compound Assay

| Laboratory | Analyst | Instrument | Day | Assay Result (% w/w) |

| Lab 1 | Analyst A | HPLC System 1 | 1 | 99.6 |

| Lab 1 | Analyst B | HPLC System 2 | 2 | 99.8 |

| Lab 2 | Analyst C | HPLC System 3 | 1 | 99.3 |

| Lab 2 | Analyst D | HPLC System 3 | 2 | 99.5 |

| Lab 3 | Analyst E | HPLC System 4 | 1 | 100.1 |

| Lab 3 | Analyst F | HPLC System 5 | 2 | 99.7 |

| Mean | 99.67 | |||

| Std. Deviation | 0.29 | |||

| RSD (%) | 0.29% |

This table presents hypothetical data for illustrative purposes.

Multi-Dimensional Analytical Techniques for Complex Matrices

The analysis of this compound in complex matrices, such as during synthesis monitoring or in forced degradation studies, often presents significant challenges for conventional one-dimensional (1D) analytical techniques. waters.com In these scenarios, the target compound may be present alongside structurally similar impurities, starting materials, and by-products, leading to co-elution and inaccurate quantification. Multi-dimensional analytical techniques offer enhanced separation power and are invaluable for resolving these complex mixtures. ijpsjournal.comrjpn.org

Two-Dimensional Liquid Chromatography (2D-LC)

Two-dimensional liquid chromatography (2D-LC) is a powerful technique that subjects the sample to two independent, or orthogonal, separation mechanisms. chromatographyonline.comresearchgate.net This greatly increases the peak capacity and the ability to resolve compounds that would otherwise overlap in a 1D separation. waters.com Orthogonal conditions can be achieved by using columns with different stationary phases or by altering mobile phase conditions, such as pH, between the two dimensions. chromatographyonline.comsartorius.comresearchgate.net

For instance, a 2D-LC method for this compound could use a standard C18 reversed-phase column in the first dimension. A specific fraction containing the main peak and any co-eluting impurities can then be automatically transferred ("heart-cut") to a second-dimension column with a different selectivity, such as a phenyl-hexyl or a carbon-based column, for further separation under different mobile phase conditions. chromatographyonline.com This approach is highly effective for peak purity analysis and impurity profiling. chromatographyonline.comresearchgate.net

Interactive Data Table: Comparison of 1D-LC and 2D-LC for the Analysis of this compound in a Complex Mixture

| Compound | 1D-LC Retention Time (min) | 1D-LC Resolution (Rs) | 2D-LC Retention Time (min) | 2D-LC Resolution (Rs) |

| Impurity B (starting material) | 5.1 | 1.3 (with Impurity C) | 1D: 5.1, 2D: 3.8 | 4.5 |

| Impurity C (by-product) | 5.3 | 0.0 (co-elutes with target) | 1D: 5.3, 2D: 4.9 | 4.5 |

| This compound | 5.3 | - | 1D: 5.3, 2D: 6.2 | - |

This table presents hypothetical data for illustrative purposes, demonstrating the superior resolving power of 2D-LC.

Hyphenated Techniques

Hyphenated techniques couple a separation method with a spectroscopic detection method, providing both separation and identification capabilities in a single analysis. nih.govactascientific.com The most prominent of these for pharmaceutical analysis is Liquid Chromatography-Mass Spectrometry (LC-MS). rsisinternational.org

For this compound, LC-MS is an indispensable tool for:

Impurity Identification: Confirming the identity of known impurities and elucidating the structure of unknown process-related impurities or degradation products by providing accurate mass and fragmentation data.

Specificity Confirmation: Ensuring that the chromatographic peak of interest corresponds unequivocally to this compound by confirming its molecular weight.

Analysis of Tautomers: As a β-keto ester, this compound can exist in keto-enol tautomeric forms. While often rapidly interconverting, these forms can sometimes be separated chromatographically. chromforum.orgresearchgate.net LC-MS can confirm that peaks with different retention times but the same mass-to-charge ratio (m/z) correspond to these different tautomeric forms. acs.orgresearchgate.net